molecular formula C12H19ClN2 B072742 1-(2,3-Dimethylphenyl)piperazine hydrochloride CAS No. 1203-64-1

1-(2,3-Dimethylphenyl)piperazine hydrochloride

Cat. No.: B072742
CAS No.: 1203-64-1
M. Wt: 226.74 g/mol
InChI Key: SHOLVQVIKRVCGQ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2 and its molecular weight is 226.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Methods and Efficiency :

    • Zhou Xin (2007) discussed the synthesis of 1-(2,3-dimethylphenyl)piperazine, an important intermediate for α1-receptor antagonists, achieving a 78% yield and confirming its structure through NMR and MS techniques (Zhou Xin, 2007).
    • Studies by Z. Quan (2006), Li Ning-wei (2006), and S. Mai (2005) focused on the synthesis of related compounds, like 1-(2,3-dichlorophenyl)piperazine, exploring different methods like alkylation, acidulation, and reduction processes, with yields ranging from 48.2% to 53.3% (Z. Quan, 2006), (Li Ning-wei, 2006), (S. Mai, 2005).
  • Pharmaceutical Applications :

    • Romero et al. (1994) synthesized analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride for inhibiting HIV-1 reverse transcriptase. Some compounds showed significant potency, leading to the clinical evaluation of atevirdine mesylate for HIV-1 treatment (Romero et al., 1994).
  • Structural and Characterization Studies :

    • Arbi et al. (2017) characterized organic cation hydrogensulfates including 1-(2,3-dimethylphenyl)piperazine using X-ray diffraction, NMR, and other techniques, providing insights into their structural and electronic properties (Arbi et al., 2017).
  • Biological Screening and Potential Applications :

    • Khan et al. (2019) explored the antibacterial, antifungal, and anthelmintic activities of derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288), finding significant biological activities in some compounds (Khan et al., 2019).
  • Other Research Areas :

    • Piperazine derivatives, including those related to 1-(2,3-dimethylphenyl)piperazine, have been explored for enhancing signals in mass spectrometry and other analytical applications, indicating their versatility in scientific research (Qiao et al., 2011).

Safety and Hazards

This compound is harmful if swallowed and causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause drowsiness or dizziness .

Future Directions

Recent developments in the synthesis of piperazines focus on the methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Properties

IUPAC Name

1-(2,3-dimethylphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.ClH/c1-10-4-3-5-12(11(10)2)14-8-6-13-7-9-14;/h3-5,13H,6-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOLVQVIKRVCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCNCC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80836-96-0
Record name 1-(2,3-Xylyl)piperazine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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